molecular formula C14H9F3N2O B7807869 2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine

2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine

Cat. No.: B7807869
M. Wt: 278.23 g/mol
InChI Key: QAQYBDPSCHPVDQ-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and drug design. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine typically involves the reaction of 3-(trifluoromethyl)aniline with 2-aminobenzo[d]oxazole under specific conditions. One common method includes the use of a catalyst-free microwave-assisted procedure, which provides a rapid and efficient synthesis route . This method involves heating the reactants in a microwave reactor, leading to the formation of the desired product in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. The reactions are typically carried out under controlled temperature and pressure to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminophenyl)benzo[d]oxazol-5-amine
  • 2-(4-Aminophenyl)benzo[d]oxazol-5-amine
  • 2-(3-(Trifluoromethyl)phenyl)benzo[d]imidazole

Uniqueness

Compared to similar compounds, 2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine is unique due to the presence of the trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. This makes it a more effective and versatile scaffold for drug design and development .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O/c15-14(16,17)9-3-1-2-8(6-9)13-19-11-7-10(18)4-5-12(11)20-13/h1-7H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQYBDPSCHPVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(O2)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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